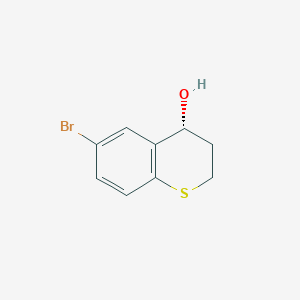
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol is a chemical compound belonging to the class of benzothiopyrans This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the benzothiopyran ring
Vorbereitungsmethoden
The synthesis of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-phenylethanone and thiophenol.
Cyclization: The key step involves the cyclization of the starting materials to form the benzothiopyran ring. This can be achieved through a Friedel-Crafts acylation reaction, where the thiophenol reacts with the 2-bromo-1-phenylethanone in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The resulting intermediate is then subjected to reduction conditions to introduce the hydroxyl group at the 4th position. This can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Analyse Chemischer Reaktionen
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to remove the bromine atom, yielding a fully saturated benzothiopyran derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form new derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
Wirkmechanismus
The mechanism of action of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group and bromine atom play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors by forming hydrogen bonds or hydrophobic interactions, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol can be compared with other benzothiopyran derivatives, such as:
6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3,4-dihydro-2H-1-benzothiopyran-4-ol:
6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ol: Contains a methyl group at the 6th position, which can influence its steric and electronic properties.
Eigenschaften
CAS-Nummer |
1305712-23-5 |
|---|---|
Molekularformel |
C9H9BrOS |
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
(4R)-6-bromo-3,4-dihydro-2H-thiochromen-4-ol |
InChI |
InChI=1S/C9H9BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m1/s1 |
InChI-Schlüssel |
WDULHIWNGMZAQT-MRVPVSSYSA-N |
Isomerische SMILES |
C1CSC2=C([C@@H]1O)C=C(C=C2)Br |
Kanonische SMILES |
C1CSC2=C(C1O)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


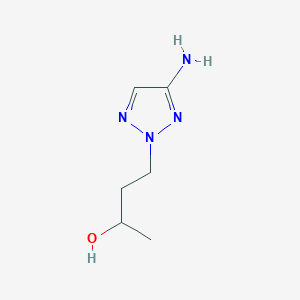
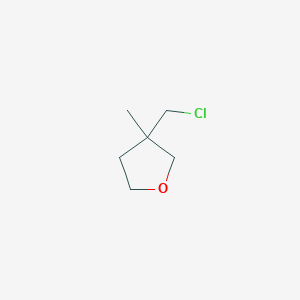
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
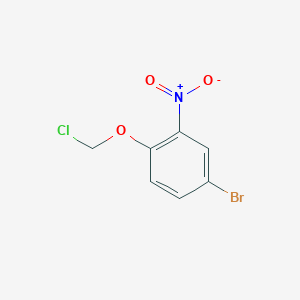
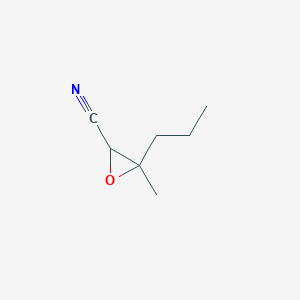
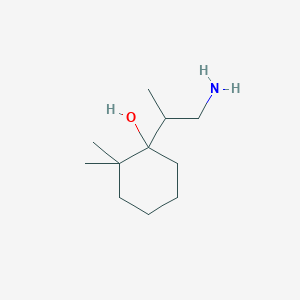
![3-tert-Butyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13176837.png)

![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
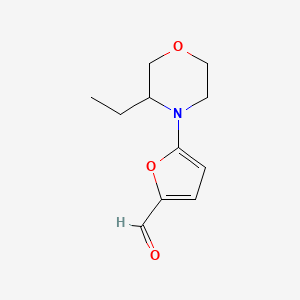
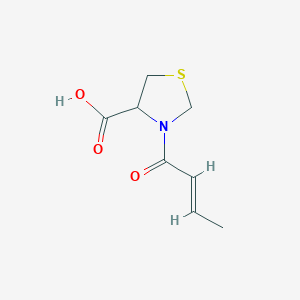
![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)

![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
